molecular formula C3H4N4OS B13784598 2-Amino-1,3,4-thiadiazole-5-carbaldehyde oxime

2-Amino-1,3,4-thiadiazole-5-carbaldehyde oxime

Cat. No.: B13784598
M. Wt: 144.16 g/mol
InChI Key: LJLKJYHRBBXHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Thiadiazole-2-carboxaldehyde,5-amino-,oxime is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole-2-carboxaldehyde,5-amino-,oxime typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Properties

IUPAC Name

N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLKJYHRBBXHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C1=NN=C(S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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